"2-Amino-1-dimethylaminopropane" properties and characteristics
"2-Amino-1-dimethylaminopropane" properties and characteristics
An In-depth Technical Guide to 2-Amino-1-dimethylaminopropane (N¹,N¹-dimethylpropane-1,2-diamine)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
2-Amino-1-dimethylaminopropane, systematically named N¹,N¹-dimethylpropane-1,2-diamine, is a chiral diamine featuring both a primary and a tertiary amine within a compact three-carbon backbone. This unique structural arrangement imparts a distinct set of chemical properties, making it a molecule of significant interest as a building block in organic synthesis, a ligand in coordination chemistry, and a potential precursor in pharmaceutical development. Unlike its more commonly documented isomers, N¹,N²-dimethylpropane-1,2-diamine and N²,N²-dimethylpropane-1,2-diamine, the N¹,N¹-isomer offers a sterically accessible primary amine for further functionalization while the tertiary amine provides a stable, basic site. This guide provides a comprehensive overview of the core properties, plausible synthetic routes, characteristic reactions, and potential applications of this compound, grounded in established chemical principles and data from closely related analogues.
Molecular Structure and Core Properties
The fundamental identity of a chemical compound lies in its structure, which dictates its physical properties, reactivity, and potential applications. Distinguishing 2-Amino-1-dimethylaminopropane from its isomers is critical for predictable and reproducible research.
Isomeric Identification
The molecular formula C₅H₁₄N₂ encompasses several structural isomers of dimethylated propanediamines. Understanding their distinct structures is paramount.
Caption: Structural Comparison of Dimethylpropane-1,2-diamine Isomers.
Physicochemical and Spectroscopic Data
Detailed experimental data for the racemic mixture of N¹,N¹-dimethylpropane-1,2-diamine is not extensively published. However, data for the (2R)-enantiomer provides a reliable reference point.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | N¹,N¹-dimethylpropane-1,2-diamine | - |
| Synonyms | 2-Amino-1-dimethylaminopropane, 1-(Dimethylamino)-2-propanamine | - |
| CAS Number | 108-15-6 (Racemate)[1][2] | [1][2] |
| 346690-99-1 ((2R)-enantiomer) | [3] | |
| Molecular Formula | C₅H₁₄N₂ | [2][3] |
| Molecular Weight | 102.18 g/mol | [2][3] |
| Boiling Point | ~107 °C | [3] |
| Density | ~0.834 g/mL | [3] |
| Flash Point | ~15 °C | [3] |
| Appearance | Expected to be a clear, colorless liquid | Inferred |
Spectroscopic Profile (Predicted):
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¹H NMR: The spectrum is expected to show a singlet for the six protons of the N(CH₃)₂ group, multiplets for the CH₂ and CH protons, a doublet for the terminal CH₃ group, and a broad singlet for the NH₂ protons.
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¹³C NMR: Distinct signals are anticipated for the two N-methyl carbons, the methylene carbon (CH₂), the methine carbon (CH), and the terminal methyl carbon.
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IR Spectroscopy: Key absorptions would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching bands (2800-3000 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹).
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Mass Spectrometry (EI): The molecular ion peak (m/z = 102) may be observed. A prominent fragment is expected at m/z = 58, corresponding to the [CH₂N(CH₃)₂]⁺ ion resulting from alpha-cleavage, which is characteristic of this fragmentation pattern.
Synthesis Methodologies
While a specific, optimized industrial synthesis for N¹,N¹-dimethylpropane-1,2-diamine is not widely reported, its synthesis can be logically derived from established transformations of structurally related precursors. The most viable strategies involve the conversion of 1-dimethylamino-2-propanol or the reductive amination of 1-dimethylamino-2-propanone.
Pathway 1: From 1-Dimethylamino-2-propanol
This is a robust two-step approach starting from the commercially available amino alcohol. The key is the conversion of the secondary hydroxyl group into a primary amine.
Caption: Synthetic workflow from the corresponding amino alcohol.
Experimental Protocol (Illustrative):
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Activation of Hydroxyl Group:
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Dissolve 1-dimethylamino-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4-6 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate.
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-
Nucleophilic Substitution with Azide:
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Dissolve the crude mesylate intermediate in dimethylformamide (DMF).
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Add sodium azide (NaN₃, 2.0 eq) to the solution.
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Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring for the disappearance of the mesylate.
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After cooling, dilute the reaction mixture with water and extract the azide product with diethyl ether. Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate carefully.
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-
Reduction of the Azide:
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Dissolve the crude azide intermediate in methanol or ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the reaction is complete (monitored by IR for the disappearance of the azide peak at ~2100 cm⁻¹).
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
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Purify the resulting crude N¹,N¹-dimethylpropane-1,2-diamine by distillation to obtain the final product.
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Pathway 2: Reductive Amination
This pathway offers a more direct route from the corresponding aminoketone, 1-dimethylamino-2-propanone.
Experimental Protocol (Illustrative):
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Prepare a solution of 1-dimethylamino-2-propanone hydrochloride (1.0 eq) in methanol.
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Add ammonium acetate (5-10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
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Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
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Quench the reaction by carefully adding aqueous HCl.
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Remove the methanol under reduced pressure.
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Make the aqueous residue basic (pH > 12) with concentrated NaOH.
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Extract the product with diethyl ether, dry the organic layer over anhydrous K₂CO₃, filter, and concentrate.
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Purify by distillation.
Chemical Reactivity and Applications
The utility of N¹,N¹-dimethylpropane-1,2-diamine in drug development and materials science stems from the distinct reactivity of its two amine functionalities.
Reactivity Profile
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Primary Amine: This site is a potent nucleophile and can readily undergo reactions typical of primary amines, such as acylation, alkylation, Schiff base formation with aldehydes and ketones, and Michael additions. Its unhindered nature makes it the primary site for derivatization.
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Tertiary Amine: This group is basic but non-nucleophilic (due to steric hindrance). It can act as an internal base or acid scavenger in reactions involving the primary amine. It can also be protonated to form ammonium salts or quaternized with alkyl halides to introduce a permanent positive charge.
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Chelation: The 1,2-diamine structure allows it to act as a bidentate ligand, chelating with transition metals.[4] This property is crucial for its potential use in asymmetric catalysis, where its chiral backbone can induce stereoselectivity in metal-catalyzed reactions.[4]
Potential Applications in Drug Development & Research
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Chiral Ligand in Asymmetric Synthesis: Enantiomerically pure N¹,N¹-dimethylpropane-1,2-diamine can serve as a valuable ligand for transition metal catalysts used in asymmetric hydrogenations, transfer hydrogenations, and other stereoselective transformations to produce enantiomerically pure active pharmaceutical ingredients (APIs).[4]
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Scaffold for Medicinal Chemistry: The primary amine provides a convenient handle for attaching the molecule to other pharmacophores or for building more complex molecular architectures. The tertiary amine can improve aqueous solubility and modulate the pharmacokinetic properties of a drug candidate.
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Precursor for Biologically Active Molecules: Its structure is a key fragment in various pharmacologically active compounds. For instance, related chloro-derivatives like 2-chloro-1-(dimethylamino)propane hydrochloride are known intermediates in the synthesis of pharmaceuticals.
Analytical Methodologies
Accurate characterization is essential for confirming the identity and purity of N¹,N¹-dimethylpropane-1,2-diamine.
Table 2: Analytical Techniques
| Technique | Purpose | Protocol Summary |
| Gas Chromatography (GC) | Purity assessment and separation from isomers. | Column: Capillary column (e.g., DB-1 or similar). Detector: Flame Ionization Detector (FID). Method: Temperature-programmed elution to separate volatile amines. |
| NMR Spectroscopy | Structural elucidation. | Sample Prep: Dissolve ~10 mg in CDCl₃ or D₂O. Analysis: Acquire ¹H and ¹³C spectra to confirm the connectivity and chemical environment of all atoms. |
| FTIR Spectroscopy | Functional group identification. | Sample Prep: Analyze as a neat thin film on a salt plate (NaCl or KBr) or using an ATR accessory. Analysis: Identify characteristic peaks for N-H and C-N bonds. |
Safety, Handling, and Storage
Aliphatic amines are reactive and require careful handling. Based on the hazard classification for CAS 108-15-6, N¹,N¹-dimethylpropane-1,2-diamine is a hazardous substance.[1]
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Hazards:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
-
Use a lab coat and ensure work is conducted in a well-ventilated chemical fume hood.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors.
-
Use explosion-proof equipment and take precautionary measures against static discharge.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Store locked up and away from incompatible materials such as strong oxidizing agents and acids.
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Conclusion
2-Amino-1-dimethylaminopropane (N¹,N¹-dimethylpropane-1,2-diamine) is a chiral diamine with significant, albeit underexplored, potential in synthetic and medicinal chemistry. Its unique combination of a reactive primary amine and a basic tertiary amine on a chiral scaffold makes it an attractive target for researchers developing novel catalytic systems and complex molecular architectures. While detailed literature is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further investigation into the specific applications of its enantiopure forms is warranted and promises to unlock new opportunities in drug discovery and materials science.
References
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Chemical Label for N1,N1-dimethylpropane-1,2-diamine. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 1,2-Propanediamine, N2,N2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]
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Australian Government Department of Health. (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]
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LookChem. (n.d.). Cas 108-16-7,1-Dimethylamino-2-propanol. Retrieved from [Link]
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NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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